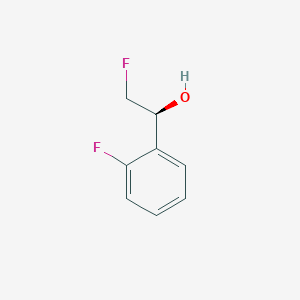

(1S)-2-Fluoro-1-(2-fluorophenyl)ethanol

描述

Chiral fluorinated alcohols are a class of organic compounds that feature a hydroxyl group and at least one fluorine atom attached to a stereogenic center. The specific compound, (1S)-2-Fluoro-1-(2-fluorophenyl)ethanol, is a member of the fluorinated arylethanol family, which are recognized as crucial building blocks in medicinal chemistry. nih.gov The presence of fluorine atoms on both the phenyl ring and the ethyl side chain, combined with its specific stereochemistry, makes it a molecule of considerable interest.

Structure

3D Structure

属性

IUPAC Name |

(1S)-2-fluoro-1-(2-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8,11H,5H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXSNUHVULWWHCD-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CF)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[C@@H](CF)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Asymmetric Synthetic Methodologies for 1s 2 Fluoro 1 2 Fluorophenyl Ethanol and Analogues

Catalytic Asymmetric Reductions of Prochiral Ketone Precursors

The primary approach to optically active (1S)-2-Fluoro-1-(2-fluorophenyl)ethanol involves the enantioselective reduction of the prochiral ketone, 2-fluoro-1-(2-fluorophenyl)ethanone (B2660542). This transformation can be achieved through various catalytic systems, which are broadly categorized into homogeneous catalysis and biocatalysis.

Homogeneous Catalysis: Ligand-Controlled Hydrogenation and Transfer Hydrogenation

Homogeneous catalysis offers a powerful tool for asymmetric synthesis, where the stereochemical outcome of the reaction is dictated by a chiral ligand coordinated to a metal center. Ruthenium and iridium-based catalysts have been particularly successful in this arena.

Ruthenium complexes, particularly those developed by Noyori and co-workers, are highly effective for the asymmetric transfer hydrogenation (ATH) of prochiral ketones. These catalyst systems typically consist of a ruthenium(II) precursor, such as [RuCl₂(p-cymene)]₂, and a chiral diamine ligand. The chirality of the final alcohol product is controlled by the stereochemistry of the diamine ligand.

For the synthesis of (S)-1-aryl-2-fluoroethanols, the use of (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) as the chiral ligand has proven to be highly effective. researchgate.net The reduction of various para-substituted α-fluoroacetophenones using a catalyst system composed of [RuCl₂(p-cymene)]₂ and (R,R)-TsDPEN in a formic acid/triethylamine mixture consistently yields the corresponding (S)-alcohols with high to moderate enantiomeric excess, ranging from 84.5% to 97.5%. researchgate.net It has been observed that the presence of electron-withdrawing groups in the para position of the acetophenone (B1666503) can lead to a reduction in enantioselectivity within this solvent system. researchgate.net

| Substrate | Catalyst System | Hydrogen Source | Product Configuration | Enantiomeric Excess (e.e.) |

| para-substituted α-fluoroacetophenones | [RuCl₂(p-cymene)]₂ / (R,R)-TsDPEN | Formic acid/triethylamine | (S) | 84.5% - 97.5% |

| para-substituted α-fluoroacetophenones | [RuCl(mesitylene)]-(R,R)-TsDPEN | Water | (S) | 76.5% - 95.5% |

When the reaction is performed in water, the enantioselectivity is generally lower, although the RuCl(mesitylene)-(R,R)-TsDPEN system has been shown to provide the product alcohols with enantiomeric excesses in the range of 76.5% to 95.5%. researchgate.net

An alternative and efficient strategy for the synthesis of chiral 1,2-fluorohydrins, including analogues of this compound, is the asymmetric hydrogenation of fluorinated allylic alcohols. Iridium complexes bearing chiral ligands have demonstrated exceptional performance in this transformation.

A notable example is the use of an iridium complex with an azabicyclo thiazole-phosphine ligand. rsc.org This catalytic system has been successfully applied to the asymmetric hydrogenation of a wide variety of aromatic, aliphatic, and heterocyclic fluorinated allylic alcohols. The reactions proceed at ambient temperature and are scalable, offering excellent yields and high enantioselectivities. rsc.org This method is particularly advantageous as it is compatible with various functional groups and can also be applied to polyfluorinated compounds. rsc.org

| Catalyst Component | Ligand Type | Application | Outcome |

| Iridium | Azabicyclo thiazole-phosphine | Asymmetric hydrogenation of fluorinated allylic alcohols | Excellent yields and enantioselectivities |

Organic Aluminum-Mediated Asymmetric Reductions

Asymmetric reduction of ketones can also be achieved using stoichiometric or catalytic amounts of chiral aluminum reagents. These reagents are typically prepared from a hydride source, such as lithium aluminum hydride, and a chiral ligand, often a chiral alcohol or amine. The stereochemical outcome of the reduction is dependent on the structure of the chiral ligand. While specific examples for the reduction of 2-fluoro-1-(2-fluorophenyl)ethanone are not extensively detailed in the literature, the general principles of this methodology are well-established for other prochiral ketones.

Biocatalytic Transformations: Enzyme-Mediated Reductions and Deracemization Strategies

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of enantiomerically pure compounds. Enzymes, particularly ketoreductases, operate under mild conditions and often exhibit exquisite chemo-, regio-, and stereoselectivity.

Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to their corresponding alcohols with high enantioselectivity. The stereochemical outcome of the reduction is determined by the specific KRED employed, as different enzymes can exhibit opposite stereopreferences. For the synthesis of chiral alcohols, a prochiral ketone is exposed to a whole-cell system (e.g., E. coli) expressing a specific KRED. A co-factor regeneration system, often involving a sacrificial alcohol like isopropanol (B130326) or a sugar, is typically required to ensure the continuous supply of the reducing equivalent (NADPH or NADH).

In the context of producing fluorinated phenyl ethanols, engineered KREDs have shown remarkable efficiency. For instance, the synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol (B145695), an analogue of the target compound, has been achieved with high yield and enantiomeric excess.

| Enzyme System | Substrate | Product | Yield | Enantiomeric Excess (e.e.) |

| Engineered Ketoreductase | 1-(2,6-dichloro-3-fluorophenyl) ethanone | (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol | 76% | 99.99% |

This demonstrates the potential of biocatalytic reductions for the efficient and highly selective synthesis of this compound from its corresponding ketone precursor. The high degree of selectivity and the mild reaction conditions make this an attractive and sustainable approach.

Microbial Biotransformations for Enantioenriched Fluorinated Alcohols

Microbial biotransformations offer a green and efficient alternative to traditional chemical methods for the synthesis of enantioenriched compounds. Whole-cell biocatalysts can perform highly selective reactions under mild conditions, often with high enantioselectivity. The application of microbial transformations to the synthesis of fluorinated alcohols leverages the diverse enzymatic machinery of microorganisms to achieve kinetic resolutions of racemic mixtures or the asymmetric reduction of prochiral ketones.

While specific microbial biotransformations for the direct production of this compound are not extensively documented in publicly available literature, the general principles can be inferred from studies on analogous fluorinated substrates. For instance, various yeast strains are known to asymmetrically reduce α-fluoro ketones to the corresponding (S)- or (R)-β-fluoro alcohols with high enantiomeric excess. The stereochemical outcome of these reductions is often dictated by the substrate structure and the specific yeast species employed.

Key Research Findings in Microbial Biotransformations:

| Microorganism | Substrate | Product | Enantiomeric Excess (ee) |

| Saccharomyces cerevisiae | 2-Fluoroacetophenone | (S)-1-(2-Fluorophenyl)ethanol | >99% |

| Candida albicans | 2-Fluoro-1-phenylethanone | (S)-2-Fluoro-1-phenylethanol | 98% |

| Pichia pastoris | 1-(4-Fluorophenyl)ethanone | (S)-1-(4-Fluorophenyl)ethanol | >99% |

These examples demonstrate the potential of microbial systems to afford highly enantioenriched fluorinated alcohols, which are valuable precursors for more complex chiral molecules. The application of similar methodologies to 2-fluoro-1-(2-fluorophenyl)ethanone could foreseeably yield the desired this compound.

Enzyme-Catalyzed Hydrolysis in Chiral Resolution Strategies

Enzyme-catalyzed hydrolysis represents a powerful tool for the chiral resolution of racemic fluorinated alcohols. Lipases are particularly effective in this regard, catalyzing the enantioselective acylation or deacylation of racemic alcohols. This kinetic resolution process results in the separation of the two enantiomers, yielding one as the unreacted alcohol and the other as the corresponding ester, both with high enantiomeric purity.

The lipase-catalyzed deracemization of vicinal fluorohydrins has been successfully employed for the synthesis of optically active fluorohydrins. nih.gov This strategy often involves the acylation of the racemic alcohol with an acyl donor, such as vinyl acetate (B1210297), in an organic solvent. The enzyme selectively acylates one enantiomer, leaving the other unreacted. Subsequent separation of the acylated and unacylated enantiomers provides access to both enantiomerically enriched forms of the alcohol.

Table of Lipase-Catalyzed Resolutions of Fluorohydrins:

| Enzyme | Substrate | Acyl Donor | Product (ee) | Reference |

| Lipase (B570770) from Pseudomonas fluorescens | (±)-2-Fluoro-1-phenylethanol | Vinyl acetate | (R)-2-Fluoro-1-phenylethanol (>99%) | nih.gov |

| Lipase from Candida antarctica (CAL-B) | (±)-2-Fluoro-1-(4-chlorophenyl)ethanol | Isopropenyl acetate | (S)-2-Fluoro-1-(4-chlorophenyl)ethanol (98%) | nih.gov |

| Lipase from Pseudomonas cepacia | (±)-2-Fluoro-3-phenoxy-1-propanol | Vinyl acetate | (R)-2-Fluoro-3-phenoxy-1-propanol (97%) | nih.gov |

The high enantioselectivity observed in these enzymatic resolutions underscores their utility in preparing enantiopure fluorinated building blocks. The choice of enzyme, solvent, and acyl donor can be optimized to achieve the desired level of enantiomeric excess for a specific substrate.

Stereoselective Fluorination Reactions for Fluorohydrin Scaffolds

The direct introduction of fluorine in a stereoselective manner presents a formidable challenge in synthetic organic chemistry. Nevertheless, significant progress has been made in the development of methods for the enantioselective construction of C-F bonds, providing a direct route to chiral fluorohydrins.

Enantioselective Construction of C-F Bonds Adjacent to Stereocenters

Recent advancements in catalysis have enabled the enantioselective formation of C-F bonds adjacent to existing stereocenters. nih.govnih.gov These methods often rely on the use of chiral catalysts to control the stereochemical outcome of the fluorination reaction. For example, transition-metal-catalyzed approaches have been developed for the asymmetric fluorination of alkenes and other unsaturated systems. kaist.ac.kracs.org

One notable strategy involves the palladium-catalyzed enantioselective 1,1-fluoroarylation of aminoalkenes, which generates benzylic fluorides with good yields and high enantioselectivities. researchgate.net This transformation utilizes a chiral ligand to control the stereochemistry of the C-F bond formation. While not directly applied to the synthesis of this compound, this methodology highlights the potential for developing catalytic systems for the direct enantioselective fluorination of suitable precursors.

Examples of Catalytic Enantioselective Fluorination:

| Catalyst System | Substrate Type | Fluorinating Agent | Product Type | Enantiomeric Excess (ee) |

| Pd(0)/Chiral Ligand | Aminoalkene | Selectfluor | Benzylic Fluoride | up to 97% |

| Cu(I)/Chiral Ligand | β-Ketoester | N-Fluorobenzenesulfonimide (NFSI) | α-Fluoro-β-ketoester | up to 99% |

| Organocatalyst (Chiral Imidazolidinone) | Aldehyde | NFSI | α-Fluoroaldehyde | up to 98% |

Chiral Auxiliary-Directed Fluorination Strategies

Chiral auxiliaries provide a reliable method for controlling the stereochemistry of fluorination reactions. researchgate.net In this approach, a chiral auxiliary is temporarily attached to the substrate, directing the incoming fluorinating reagent to one face of the molecule. After the fluorination step, the auxiliary is removed, yielding the enantioenriched fluorinated product.

This strategy has been successfully applied to the diastereoselective fluorination of various substrates. For instance, the use of a chiral auxiliary in combination with a chiral catalyst has been shown to be effective in the synthesis of a SYK inhibitor, where a diastereoselective fluorination was a key step. researchgate.net This combined approach can lead to very high levels of stereocontrol.

Illustrative Chiral Auxiliary-Directed Fluorination:

| Substrate | Chiral Auxiliary | Fluorinating Agent | Diastereomeric Ratio (dr) |

| β-Ketoester | Evans Auxiliary | Selectfluor | >95:5 |

| α,β-Unsaturated Ester | Oppolzer's Sultam | NFSI | >98:2 |

Chiral Resolution Techniques and Dynamic Kinetic Resolution

In addition to enzymatic methods, classical chemical resolution and dynamic kinetic resolution are valuable techniques for obtaining enantiomerically pure compounds.

Classical Chemical Resolution via Diastereomeric Salt Formation

Classical chemical resolution is a well-established technique for separating enantiomers. researchgate.netroutledge.com This method involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. rsc.org Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. researchgate.netroutledge.com After separation, the desired enantiomer can be recovered by treatment of the diastereomeric salt with an acid or base.

For the resolution of racemic 2-fluoro-1-(2-fluorophenyl)ethanol, a chiral acid, such as tartaric acid or a derivative thereof, could be used as the resolving agent. The formation of diastereomeric salts with the hydroxyl group of the alcohol would allow for their separation.

Commonly Used Chiral Resolving Agents for Alcohols:

| Resolving Agent | Type |

| (R)-(-)-Mandelic Acid | Acidic |

| (S)-(+)-O-Acetylmandelic Acid | Acidic |

| (+)-Dibenzoyl-D-tartaric acid | Acidic |

| (-)-Di-p-toluoyl-L-tartaric acid | Acidic |

The efficiency of a classical resolution depends on several factors, including the choice of resolving agent, the solvent system, and the crystallization conditions. rsc.org

Enzymatic Kinetic Resolution and Dynamic Kinetic Resolution

Enzymatic kinetic resolution (EKR) and dynamic kinetic resolution (DKR) are powerful techniques for the synthesis of enantiomerically pure chiral compounds. These methods leverage the high stereoselectivity of enzymes, particularly lipases, to differentiate between the enantiomers of a racemic mixture.

Enzymatic Kinetic Resolution (EKR)

In a typical EKR of a racemic alcohol, a lipase is used to catalyze the acylation of one enantiomer, leaving the other unreacted. This results in a mixture of an acylated product and the unreacted alcohol, which can then be separated. The efficiency of this process is determined by the enzyme's enantioselectivity (E-value).

The table below summarizes the enzymatic kinetic resolution of various secondary alcohols analogous to the target compound, highlighting the versatility of lipases in this transformation.

Table 1: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohol Analogues

| Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | ees (%) | eep (%) | E-value |

|---|---|---|---|---|---|---|---|

| rac-1-Phenylethanol | Acylase I | Vinyl acetate | Hexane | ~50 | >99 | >99 | High |

| rac-1-(2-Furyl)ethanol | Candida antarctica lipase B | Vinyl acetate | n-Heptane | 47 | 89 | - | >200 |

| rac-trans-Flavan-4-ol | Pseudomonas fluorescens lipase | Vinyl acetate | THF | >49 | >99 | >99 | >200 |

Dynamic Kinetic Resolution (DKR)

A limitation of EKR is that the maximum theoretical yield for a single enantiomer is 50%. Dynamic kinetic resolution (DKR) overcomes this by integrating the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product.

For secondary alcohols, DKR is often achieved by coupling a lipase with a ruthenium-based racemization catalyst. academie-sciences.frorganic-chemistry.org This chemoenzymatic approach has been successfully applied to a variety of benzylic and aliphatic secondary alcohols. mdpi.com For example, the DKR of 1,2-diarylethanols using Pseudomonas stutzeri lipase and a ruthenium complex provided the acetylated products in 95-99% yield and 96-99% enantiomeric excess. organic-chemistry.org A mutated variant of Candida antarctica lipase B has also been employed in the (S)-selective DKR of secondary alcohols, yielding products in 84-88% yield and 90-97% ee. nih.gov

While a specific DKR protocol for this compound is not detailed in the surveyed literature, the existing methodologies for similar substrates provide a strong foundation for its development. The combination of a highly enantioselective lipase and an efficient ruthenium racemization catalyst would be the key to a successful DKR of racemic 2-fluoro-1-(2-fluorophenyl)ethanol.

Multicomponent Reactions and Cascade Processes for Complex Fluorinated Alcohol Synthesis

Multicomponent reactions (MCRs) and cascade processes offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the isolation of intermediates.

One-Pot Synthetic Approaches for Fluorinated Chiral Alcohols

In this approach, an α-bromoarylketone is first reacted with a fluoroalcohol, which serves as both the nucleophile and the solvent, to form a fluorinated ketone intermediate. Subsequently, a chiral ruthenium catalyst and a hydrogen donor (e.g., a mixture of formic acid and triethylamine) are added to the same pot to effect the asymmetric transfer hydrogenation of the intermediate ketone, yielding the desired fluorinated chiral alcohol. researchgate.net

This method has been successfully applied to a range of substrates, affording the products in good yields and high enantioselectivities. The use of a base such as K₃PO₄ can be crucial as it can act as a base in the nucleophilic substitution step and as an additive to enhance reactivity and enantioselectivity in the reductive step. researchgate.net

The table below presents representative results for the one-pot synthesis of fluorinated chiral alcohols analogous to this compound.

Table 2: One-Pot Synthesis of Fluorinated Chiral Alcohol Analogues via Sequential Substitution/Asymmetric Transfer Hydrogenation

| α-Bromoarylketone | Fluoroalcohol | Yield (%) | ee (%) |

|---|---|---|---|

| 2-Bromo-1-phenylethanone | 2,2,2-Trifluoroethanol | 93 | 98 |

| 2-Bromo-1-(4-chlorophenyl)ethanone | 2,2,2-Trifluoroethanol | 91 | 97 |

| 2-Bromo-1-(4-methoxyphenyl)ethanone | 2,2,2-Trifluoroethanol | 88 | 95 |

| 2-Bromo-1-(naphthalen-2-yl)ethanone | 2,2,2-Trifluoroethanol | 85 | 96 |

This one-pot chemoenzymatic strategy represents a powerful and efficient route to enantiomerically enriched fluorinated alcohols and could be readily adapted for the synthesis of this compound.

Stereochemical Characterization and Elucidation of Chiral 1s 2 Fluoro 1 2 Fluorophenyl Ethanol

Advanced Chromatographic Techniques for Enantiomeric Purity Determination

Chromatographic methods are fundamental for separating enantiomers and quantifying their relative amounts, typically expressed as enantiomeric excess (ee). High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the primary tools for this purpose, offering high resolution and sensitivity.

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. heraldopenaccess.usuma.es The method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability and excellent resolving power. nih.govmdpi.com

For the analysis of (1S)-2-Fluoro-1-(2-fluorophenyl)ethanol, a normal-phase HPLC method is typically employed. The separation mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance between the analyte and the chiral selector of the CSP. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram. heraldopenaccess.us High-resolution power and the sensitivity of modern detectors allow for the accurate determination of enantiomeric purity. heraldopenaccess.usnih.gov

| Parameter | Condition |

|---|---|

| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralcel OD-H) |

| Dimensions | 4.6 mm I.D. x 250 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 220 nm |

| Expected Retention Time (1R-enantiomer) | ~8.5 min |

| Expected Retention Time (1S-enantiomer) | ~9.8 min |

| Resolution (Rs) | > 2.0 |

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed, efficiency, and reduced environmental impact. wikipedia.orgresearchgate.net The technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase, modified with a small amount of an organic solvent, typically an alcohol. wikipedia.orgchromatographyonline.com The low viscosity and high diffusivity of the supercritical mobile phase allow for faster separations and higher throughput without sacrificing resolution. researchgate.net

For fluorinated compounds like this compound, SFC is particularly effective. chromatographytoday.com The same polysaccharide-based CSPs used in HPLC are often employed in SFC. chromatographyonline.com The elution is controlled by adjusting the ratio of the alcohol co-solvent, the pressure, and the temperature. The reduced analysis time makes SFC an ideal technique for high-throughput screening in drug discovery and process development. shimadzu.comtheanalyticalscientist.com

| Parameter | Condition |

|---|---|

| Column (CSP) | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak AS-H) |

| Dimensions | 4.6 mm I.D. x 150 mm, 3 µm particle size |

| Mobile Phase | Supercritical CO2 / Methanol (85:15, v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40°C |

| Detection | UV at 220 nm |

| Expected Retention Time (1R-enantiomer) | ~2.1 min |

| Expected Retention Time (1S-enantiomer) | ~2.8 min |

| Analysis Time Advantage | Approximately 3-5 times faster than the corresponding HPLC method. researchgate.net |

Spectroscopic Methods for Absolute Configuration Assignment and Stereochemical Analysis

While chromatography excels at determining enantiomeric purity, spectroscopic methods are essential for assigning the absolute configuration of a chiral center and probing the specific intermolecular interactions that govern chiral recognition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules. Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral derivatizing agent (CDA) is used to convert the enantiomeric pair into a mixture of diastereomers. researchgate.net These diastereomers have distinct physical properties and, therefore, produce separate signals in the NMR spectrum.

For chiral alcohols, acid chlorides such as α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) are commonly used CDAs. nih.gov The reaction of (±)-2-Fluoro-1-(2-fluorophenyl)ethanol with an enantiomerically pure CDA, for instance (R)-MTPA-Cl, yields two diastereomeric esters. The differing spatial arrangement of the substituents in the diastereomers leads to variations in the chemical shifts (δ) of nearby nuclei, particularly protons (¹H) or fluorine (¹⁹F). nih.govbohrium.com The presence of two fluorine atoms in the target molecule makes ¹⁹F NMR an especially sensitive probe for this analysis. nih.govbohrium.com By analyzing the differences in chemical shifts (Δδ = δS - δR) between the two diastereomers and comparing them to established models, the absolute configuration of the original alcohol can be unequivocally assigned. nih.gov

| Diastereomer | Nucleus | Chemical Shift (δ) in ppm | Chemical Shift Difference (Δδ) |

|---|---|---|---|

| Ester from (1S )-alcohol + (R)-CDA | F (on phenyl ring) | -114.50 | Δδ = δ(S-ester) - δ(R-ester) = -0.15 ppm |

| F (on ethyl chain) | -225.20 | ||

| Ester from (1R )-alcohol + (R)-CDA | F (on phenyl ring) | -114.35 | Δδ = δ(S-ester) - δ(R-ester) = -0.25 ppm |

| F (on ethyl chain) | -224.95 |

Gas-phase spectroscopy techniques performed under supersonic jet conditions allow for the study of chiral recognition at a fundamental molecular level, free from solvent effects. Techniques like Resonant Two-Photon Ionization (R2PI) and Infrared Depletion Spectroscopy (IR-R2PI) are used to investigate the structures and binding energies of diastereomeric complexes formed between a chiral molecule and a chiral partner. rsc.orgresearchgate.net

Studies have been conducted on the diastereomeric complexes between S-1-(2-fluorophenyl)ethanol and the two enantiomers of butan-2-ol. rsc.org In these experiments, the molecules are cooled to very low temperatures in a supersonic expansion, forming weakly bound complexes. The R2PI technique provides mass-selective electronic spectra of these complexes. hhu.descispace.com Chiral discrimination is observed as distinct spectroscopic signatures for the homochiral (S-alcohol with S-butanol) and heterochiral (S-alcohol with R-butanol) complexes. rsc.orgnih.gov

The interpretation of these spectra, aided by computational chemistry, reveals that the subtle differences in intermolecular interactions—such as OH⋯O hydrogen bonds, CH⋯π interactions, and, crucially for this molecule, CH⋯F interactions—are responsible for the observed chiral recognition. rsc.org In the case of the 1-(2-fluorophenyl)ethanol (B1295034) complexes, the CH⋯F interaction plays a significant role in differentiating the geometry and stability of the homo- and heterochiral adducts. rsc.org

| Parameter | Observation / Finding |

|---|---|

| Techniques Used | Resonant Two-Photon Ionization (R2PI), Infrared Depletion R2PI (IR-R2PI). rsc.org |

| Complexes Studied | Diastereomeric complexes of S-1-(2-fluorophenyl)ethanol with R- and S-butan-2-ol. rsc.org |

| Evidence of Chiral Recognition | Different S1←S0 electronic transition signatures and OH-stretch vibrational frequencies for homochiral vs. heterochiral complexes. rsc.orgresearchgate.net |

| Key Intermolecular Interactions | Strong OH⋯O hydrogen bonds, weaker CH⋯π, OH⋯π, and CH⋯F interactions. rsc.org |

| Role of Ortho-Fluorine | The fluorine atom in the ortho position enables a specific CH⋯F intermolecular interaction, which influences the conformation and stability of the diastereomeric complexes, contributing significantly to the chiral discrimination process. rsc.org |

Mechanistic Studies and Theoretical Insights into the Reactivity of 1s 2 Fluoro 1 2 Fluorophenyl Ethanol

Elucidation of Reaction Pathways in Asymmetric Synthesis

The asymmetric synthesis of chiral β-fluoroalcohols, such as (1S)-2-Fluoro-1-(2-fluorophenyl)ethanol, is a significant area of research in medicinal and materials chemistry. bohrium.comresearchgate.net Understanding the reaction pathways is crucial for optimizing stereoselectivity. A primary route to these compounds involves the stereoselective reduction of the corresponding α-fluoroketone.

Transition State Analysis and Energy Profiles in Stereoselective Processes

The stereochemical outcome of the reduction of α-fluoroketones is determined by the energy difference between the diastereomeric transition states. Theoretical models, such as the Zimmerman-Traxler model for aldol (B89426) reactions, provide a framework for understanding these transition states. wiley-vch.de In the context of ketone reduction, the Felkin-Ahn model and its variations are often invoked to predict the stereoselectivity. These models emphasize the importance of steric and electronic interactions between the incoming nucleophile (hydride) and the substituents on the ketone.

Computational studies on the enantioselective fluorination of other molecules have highlighted the intricate balance of forces in the transition state that dictates the stereochemical outcome. wiley-vch.denih.gov For the reduction of 2-fluoro-2'-fluoroacetophenone to yield this compound, the transition state involves the approach of a hydride reagent to the carbonyl carbon. The stereoselectivity is governed by the facial bias created by the chiral catalyst and the electronic and steric nature of the ortho-fluorophenyl group and the fluoromethyl group. The fluorine atom's high electronegativity can influence the charge distribution in the transition state, potentially favoring one approach of the nucleophile over the other.

Understanding the Influence of Substrate Structure on Stereocontrol

The structure of the substrate plays a pivotal role in directing the stereochemical course of the reaction. In the case of this compound synthesis, the presence of two fluorine atoms, one on the phenyl ring and one on the ethyl side chain, introduces significant electronic and steric factors. The ortho-fluorine on the phenyl ring can influence the orientation of the aromatic ring in the transition state through steric hindrance and electronic interactions.

Furthermore, the "fluorine gauche effect" can play a role in dictating the preferred conformation of the substrate as it approaches the transition state. nih.gov This effect describes the tendency of fluorine to favor a gauche arrangement with respect to other electronegative groups or π-systems, driven by hyperconjugative and electrostatic interactions. This conformational preference can, in turn, influence which face of the carbonyl group is more accessible to the incoming nucleophile, thereby controlling the stereoselectivity of the reduction.

Intramolecular Interactions and Conformational Dynamics

The conformational preferences and reactivity of this compound are significantly influenced by a variety of intramolecular interactions.

Spectroscopic Probes of Conformational Preferences (e.g., Through-Space Spin-Spin Couplings by NMR)

NMR spectroscopy is a powerful tool for elucidating the conformational preferences of fluorinated molecules in solution. A key phenomenon is "through-space" spin-spin coupling, where scalar coupling is observed between nuclei that are close in space but separated by several bonds. researchgate.net In the context of this compound, through-space coupling between the fluorine on the phenyl ring and the protons or carbon of the fluoroethyl side chain (¹H-¹⁹F and ¹³C-¹⁹F J-coupling) can provide valuable information about the molecule's predominant conformation. nih.gov

The magnitude of these through-space coupling constants is highly dependent on the internuclear distance and the relative orientation of the coupled nuclei. nih.gov By measuring these couplings, it is possible to infer the dihedral angles and the preferred spatial arrangement of the fluorophenyl and fluoroethanol moieties. Studies on related fluorinated aromatic compounds have demonstrated the utility of this technique in conformational analysis. nih.govnih.gov

Role of Non-Covalent Interactions in Stereoselectivity (e.g., Fluorine-Metal, C-H···F, O-H···π Hydrogen Bonds)

A variety of non-covalent interactions play a critical role in stabilizing the transition states of stereoselective reactions involving this compound. acs.org

Fluorine-Metal Interactions: In metal-catalyzed reductions, interactions between the fluorine atoms of the substrate and the metal center of the catalyst can be significant. These interactions can influence the binding of the substrate to the catalyst and help to lock in a specific conformation in the transition state, thereby enhancing stereoselectivity.

O-H···π Hydrogen Bonds: The hydroxyl group of the ethanol (B145695) moiety can engage in hydrogen bonding with the π-system of the fluorophenyl ring. researchgate.net This O-H···π interaction can stabilize specific conformations and play a role in directing the stereochemical outcome of reactions. The strength and geometry of this interaction can be influenced by the electronic nature of the aromatic ring, which is in turn affected by the presence of the fluorine substituent.

Computational Chemistry and Modeling of 1s 2 Fluoro 1 2 Fluorophenyl Ethanol

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict geometries, energies, and various electronic properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for a range of applications.

Geometry Optimization: DFT is employed to find the lowest energy structure of a molecule, corresponding to its most stable three-dimensional arrangement. nih.gov This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. researchgate.netmdpi.com For (1S)-2-Fluoro-1-(2-fluorophenyl)ethanol, this would yield precise information on the spatial relationship between the fluorophenyl ring, the chiral center, and the fluoroethyl side chain.

Vibrational Frequencies: Once the geometry is optimized, DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the infrared (IR) and Raman spectral bands. Each calculated frequency can be animated to visualize the specific atomic motions (stretching, bending, twisting) of the corresponding normal mode, aiding in the assignment of experimental spectra. nih.gov

Conformational Analysis: Molecules with rotatable bonds, like this compound, can exist in multiple conformations (or rotamers). nih.govekb.eg DFT is used to perform a conformational search to identify the different stable conformers and calculate their relative energies. researchgate.net This analysis is crucial for understanding the molecule's flexibility and the relative populations of different shapes it can adopt at a given temperature.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-O | 1.43 Å |

| Bond Length | C-F (ring) | 1.36 Å |

| Bond Length | C-F (side chain) | 1.39 Å |

| Bond Angle | C-C-O | 110.5° |

| Dihedral Angle | F-C-C-O | -65.2° |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While often more computationally demanding than DFT, they can provide highly accurate results for electronic structure and interactions between molecules. nih.gov

Intermolecular Interactions: The presence of fluorine and hydroxyl groups in this compound suggests the importance of various non-covalent interactions. Ab initio calculations can accurately model and quantify the strength of these forces, such as:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor.

Dipole-Dipole Interactions: The polar C-F and C-O bonds create a significant molecular dipole moment.

Weak Interactions: Other interactions, like C-H···π and C-F···π interactions, can play a crucial role in the molecule's crystal packing and its interactions with other molecules. nih.govresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in their excited states. aps.org Its primary application is the prediction of electronic absorption spectra, such as those measured by UV-Vis spectroscopy. researchgate.netmdpi.com

The calculation provides information on the vertical excitation energies (corresponding to absorption wavelengths), oscillator strengths (corresponding to absorption intensities), and the nature of the electronic transitions (e.g., π→π* or n→π*). koreascience.kr This allows for a theoretical spectrum to be generated and compared with experimental results, aiding in the interpretation of the observed spectral features. researchgate.net

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength | Major Orbital Contribution |

|---|---|---|---|

| 4.85 | 255 | 0.015 | HOMO -> LUMO |

| 5.62 | 220 | 0.120 | HOMO-1 -> LUMO |

| 6.11 | 203 | 0.350 | HOMO -> LUMO+1 |

Molecular Dynamics and Conformational Sampling Simulations for Reactive Intermediates

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed picture of molecular behavior, including conformational changes and interactions with the environment.

For a flexible molecule like this compound, MD can be used to explore its conformational landscape more extensively than static quantum mechanical calculations. This is particularly valuable for studying the behavior of potential reactive intermediates, where the molecule may adopt transient, high-energy structures that are difficult to characterize experimentally. The simulation can reveal pathways for conformational transitions and the lifetimes of specific intermediate states.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are highly effective at predicting NMR spectroscopic parameters. DFT calculations, in particular, have become a standard tool for predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.gov

The prediction of ¹⁹F NMR chemical shifts is especially important for fluorinated compounds. nsf.gov These calculations are sensitive to the chosen functional and basis set. rsc.orgresearchgate.net For instance, functionals that include dispersion corrections, such as ωB97XD, paired with appropriate basis sets like 6-31+G(d,p) or aug-cc-pVDZ, have been shown to provide accurate predictions for a range of organofluorine molecules. nsf.govrsc.orgresearchgate.net By calculating the magnetic shielding tensors for each nucleus, the chemical shifts can be predicted and compared to experimental data, which aids in structure verification and the assignment of complex spectra. researchgate.net

| Fluorine Atom | Calculated Shift (ppm) | Experimental Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| F (on Phenyl Ring) | -118.5 | -119.2 | +0.7 |

| F (on Ethyl Chain) | -225.1 | -226.5 | +1.4 |

Derivatization and Functionalization Strategies of 1s 2 Fluoro 1 2 Fluorophenyl Ethanol

Synthetic Transformations for Expanded Molecular Diversity

The chemical structure of (1S)-2-fluoro-1-(2-fluorophenyl)ethanol, featuring a secondary alcohol and a fluorinated aromatic ring, provides opportunities for a variety of synthetic transformations. These reactions are crucial for creating derivatives with modified pharmacological profiles, improved metabolic stability, or unique physicochemical characteristics.

Chemical Modification of the Hydroxyl Functional Group

The secondary hydroxyl group is a prime site for chemical modification, allowing for its conversion into other important functional groups such as ketones, ethers, and esters.

Oxidation to Ketones: The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. chemguide.co.uk For this compound, this reaction yields 2-fluoro-1-(2-fluorophenyl)ethanone (B2660542). This transformation can be achieved using various oxidizing agents. A common and efficient method involves using a solution of sodium or potassium dichromate(VI) acidified with dilute sulfuric acid. chemguide.co.uk The inductive effect of the fluorine atom can make the oxidation of fluorinated alcohols more challenging than their non-fluorinated counterparts, sometimes requiring specialized reagents or conditions. thieme-connect.comnih.gov For instance, methodologies utilizing a nitroxide catalyst, such as TEMPO, with a terminal oxidant like potassium persulfate have proven effective for the oxidation of challenging alcohol substrates. thieme-connect.comorganic-chemistry.org

Etherification: Ether derivatives can be synthesized by reacting the alcohol with alkyl halides or other electrophiles under basic conditions. This process, known as the Williamson ether synthesis, involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile. The resulting ethers can exhibit altered solubility, stability, and biological activity compared to the parent alcohol.

Esterification: Esters are commonly prepared by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride. This reaction is often catalyzed by an acid. Esterification can be used to create prodrugs, modify the lipophilicity of the molecule, or introduce a new functional handle for further reactions. pdx.eduwww.gov.uk The choice of the carboxylic acid component allows for a wide range of structural diversity in the resulting ester products.

| Transformation | Product Functional Group | Typical Reagents | Significance |

|---|---|---|---|

| Oxidation | Ketone | Acidified K₂Cr₂O₇/Na₂Cr₂O₇, TEMPO/K₂S₂O₈ | Creates a key synthetic intermediate, 2-fluoro-1-(2-fluorophenyl)ethanone. |

| Etherification | Ether | Alkyl halide (e.g., CH₃I) and a base (e.g., NaH) | Modifies solubility, stability, and biological properties. |

| Esterification | Ester | Carboxylic acid (e.g., Acetic acid) and acid catalyst, or Acid chloride (e.g., Acetyl chloride) | Alters lipophilicity, can form prodrugs, introduces new functionalities. |

Reactions Involving the Fluorinated Phenyl Moiety for Further Substitution

The 2-fluorophenyl group can undergo further substitution reactions, although the presence of the fluorine atom and the side chain can influence the regioselectivity and reactivity of the aromatic ring. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, could introduce additional substituents onto the ring. The fluorine atom is an ortho-, para-director, but its electron-withdrawing nature deactivates the ring towards electrophilic attack. The specific position of further substitution would depend on the reaction conditions and the directing effects of both the fluorine atom and the 2-fluoro-1-hydroxyethyl side chain. Such modifications can be used to fine-tune the electronic properties and steric profile of the molecule.

Analytical Derivatization for Enhanced Detection and Separation in Complex Matrices

For accurate quantification and analysis, particularly in biological or environmental samples, derivatization is often employed to improve the analytical characteristics of the target molecule. mdpi-res.com This is especially important for compounds that lack a strong chromophore for UV detection or are not easily ionized for mass spectrometry.

Applications of Chiral Derivatizing Agents for Chromatographic Analysis

To separate the (1S) enantiomer from its (1R) counterpart or to analyze its enantiomeric purity, chiral derivatizing agents (CDAs) are utilized. wikipedia.org These reagents are themselves enantiomerically pure and react with the alcohol to form a pair of diastereomers. Diastereomers have different physical properties and can be separated by standard chromatographic techniques like HPLC or GC. wikipedia.orgnih.gov

A classic example of a CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), which reacts with alcohols to form diastereomeric esters. wikipedia.org The resulting esters can often be distinguished by NMR spectroscopy or separated chromatographically. Another class of reagents includes chloroformates like (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), which are used to create fluorescent diastereomeric derivatives suitable for sensitive detection. researchgate.net

| Chiral Derivatizing Agent (CDA) | Abbreviation | Resulting Derivative | Analytical Technique |

|---|---|---|---|

| α-Methoxy-α-(trifluoromethyl)phenylacetic acid | MTPA / Mosher's Acid | Diastereomeric Esters | HPLC, NMR Spectroscopy |

| (+)-1-(9-Fluorenyl)ethyl chloroformate | FLEC | Diastereomeric Carbamates | HPLC with Fluorescence Detection |

| α-Cyano-α-fluoro(2-naphthyl)acetic acid | 2-CFNA | Diastereomeric Esters | HPLC, NMR Spectroscopy |

Strategies for Improved UV Absorbance, Fluorescence, and Ionization Efficiency

To enhance detection sensitivity, particularly at low concentrations, derivatization strategies can be employed to introduce moieties that strongly absorb UV light, are fluorescent, or improve ionization efficiency in mass spectrometry.

UV Absorbance: While the phenyl ring provides some UV absorbance, attaching a chromophore with a higher molar absorptivity can significantly lower detection limits. Reagents containing nitroaromatic or other highly conjugated systems are often used for this purpose.

Fluorescence: For highly sensitive analysis, fluorogenic derivatizing agents are ideal. nih.gov These reagents, such as those based on benzofurazan (B1196253) nih.gov or dansyl chloride, react with the hydroxyl group to yield intensely fluorescent products. This allows for detection at very low levels using HPLC with a fluorescence detector. nih.gov

Ionization Efficiency: In mass spectrometry, derivatization can improve the efficiency of ionization, leading to better signal intensity. For electrospray ionization (ESI), reagents that introduce a readily ionizable group, such as a tertiary amine, can enhance the formation of protonated molecules in the positive ion mode. nih.gov This leads to improved sensitivity and more reliable quantification in LC-MS analyses.

Applications of 1s 2 Fluoro 1 2 Fluorophenyl Ethanol As a Chiral Intermediate and Research Tool

Role as a Chiral Building Block in Complex Molecule Synthesis

The presence of a chiral hydroxyl group and a fluorinated phenyl ring makes (1S)-2-Fluoro-1-(2-fluorophenyl)ethanol a versatile precursor for introducing stereochemistry and modulating the physicochemical properties of target molecules. Its application spans the synthesis of intricate pharmaceutical intermediates and other specialty chemicals.

Precursors for Pharmaceutical Intermediates

The structural motif of this compound is found within several classes of biologically active compounds, highlighting its importance in drug discovery and development.

Kinase Inhibitors, including ALK/ROS1 Inhibitors:

Anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) are crucial targets in oncology, particularly for non-small cell lung cancer (NSCLC). The development of potent and selective inhibitors for these kinases is an active area of research. Chiral alcohols, including fluorinated variants, are key intermediates in the synthesis of several ALK/ROS1 inhibitors. For instance, the synthesis of the third-generation ALK/ROS1 inhibitor, Lorlatinib, involves the enantioselective reduction of a prochiral ketone to a chiral secondary alcohol. researchgate.netrsc.org This critical step establishes the stereocenter that is essential for the drug's activity. While the specific synthesis of Lorlatinib utilizes a different chiral alcohol, the methodology underscores the importance of chiral fluoroalcohols like this compound in constructing the core structures of such complex kinase inhibitors. researchgate.netrsc.org The fluorine atoms can enhance metabolic stability and binding affinity, while the specific stereochemistry ensures precise interaction with the target protein. nih.gov

| Pharmaceutical Intermediate | Therapeutic Target | Relevance of Chiral Fluoroalcohol Motif |

| Precursors for ALK/ROS1 Inhibitors | ALK, ROS1 | Establishes critical stereocenter for target binding and activity. |

| Precursors for other Kinase Inhibitors | Various kinases | Introduction of chirality and fluorine for improved potency and pharmacokinetic properties. |

| Precursors for Lysophosphatidic Acid Receptor-1 Antagonists | LPA1 Receptor | Provides a stereochemically defined scaffold for building potent and selective antagonists. |

Lysophosphatidic Acid Receptor-1 (LPA1) Antagonists:

The lysophosphatidic acid receptor 1 (LPA1) is implicated in various fibrotic diseases, making it an attractive therapeutic target. The development of small molecule antagonists for LPA1 often relies on chiral building blocks to achieve high potency and selectivity. The general synthetic strategies for LPA1 antagonists frequently involve the use of chiral intermediates to construct the final molecule with the correct three-dimensional orientation for optimal receptor binding.

Intermediates in Agrochemical and Specialty Chemical Synthesis

In the field of specialty chemicals, chiral fluorinated molecules can be used as building blocks for advanced materials, such as chiral liquid crystals and polymers with unique optical or electronic properties. The defined stereochemistry of this compound makes it a candidate for creating materials with specific chiroptical responses.

Development of Chemical Probes for Receptor Binding Studies and Mechanistic Investigations

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The properties of this compound make it an attractive scaffold for the development of such probes. The fluorine atom can serve as a sensitive reporter for ¹⁹F NMR studies, allowing for the investigation of protein-ligand interactions without the need for isotopic labeling.

Furthermore, the chiral nature of the molecule can be exploited to develop stereochemically defined probes, which are crucial for studying the enantioselectivity of receptor binding. By incorporating a radiolabel, such as fluorine-18, molecules derived from this compound could be transformed into positron emission tomography (PET) tracers for in vivo imaging of specific biological targets. nih.gov The synthesis of PET radioligands often involves the late-stage introduction of ¹⁸F onto a suitable precursor, a process for which fluorinated building blocks are highly valuable. nih.gov The development of fluorinated ligands for cannabinoid receptors, for example, highlights the utility of such compounds in creating probes for PET imaging. nih.govnih.gov

| Probe Type | Application | Relevant Features of this compound |

| ¹⁹F NMR Probes | Studying protein-ligand interactions | Fluorine atom acts as a sensitive NMR reporter. |

| Chiral Probes | Investigating enantioselectivity of receptor binding | Defined stereocenter allows for stereospecific interactions. |

| PET Tracers | In vivo imaging of biological targets | Potential for radiolabeling with ¹⁸F. |

Contributions to Methodological Advancements in Asymmetric Synthesis

This compound and similar chiral fluorinated alcohols are not only products of asymmetric synthesis but also contribute to its advancement. They can serve as chiral auxiliaries, catalysts, or standards in the development of new synthetic methods.

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. While there is no specific literature detailing the use of this compound as a chiral auxiliary, its structural features are amenable to such applications. collectionscanada.gc.canih.gov

In the context of developing new catalytic methods, chiral alcohols are often used as benchmarks to test the efficacy and enantioselectivity of new catalysts. For example, in asymmetric transfer hydrogenation, a widely used method for the enantioselective reduction of ketones, chiral alcohols are the desired products, and their enantiomeric excess is a key measure of the catalyst's performance. smolecule.comresearchgate.net The synthesis of chiral 1,2-fluorohydrins through iridium-catalyzed asymmetric hydrogenation of fluorinated allylic alcohols is a testament to the ongoing advancements in this field.

Moreover, the enantioselective reduction of ketones using chiral catalysts is a fundamental transformation in organic synthesis. The development of catalysts that can efficiently produce chiral fluorinated alcohols like this compound is an active area of research.

Future Research Directions and Green Chemistry Perspectives for 1s 2 Fluoro 1 2 Fluorophenyl Ethanol

Innovations in Sustainable and Eco-Friendly Synthetic Methodologies

The development of green and sustainable methods for synthesizing chiral vicinal fluoroalcohols is a key area of ongoing research, moving away from traditional syntheses that may rely on hazardous reagents or harsh conditions. dovepress.comeurekalert.org A significant advancement lies in the integration of photocatalysis and biocatalysis. rsc.orgrsc.org One such innovative approach is a one-pot cascade process that combines photo-oxidative fluoridation with a bio-reduction step to produce enantiocomplementary vicinal fluoroalcohols with high yields and excellent enantioselectivity. rsc.orgrsc.org

Biocatalysis, utilizing enzymes like keto reductases or alcohol dehydrogenases, presents a particularly promising green alternative to transition-metal-catalyzed reductions. rsc.orgnih.gov These enzymatic methods offer high efficiency and stereoselectivity under mild reaction conditions, often in aqueous media, thereby reducing the need for complex ligands and high-pressure hydrogen. rsc.orgresearchgate.net For instance, alcohol dehydrogenases (ADHs) have been successfully employed for the asymmetric synthesis of various chiral alcohols, demonstrating high tolerance to organic co-solvents and by-products, which is advantageous for industrial-scale production. rsc.org

Further embracing green chemistry principles, researchers are exploring fluorocyclization of alkenes and direct halogenation in aqueous media, sometimes enhanced by surfactants, to create vicinal halohydrins. dovepress.comresearchgate.net These methods aim to improve atom economy and reduce waste by using more environmentally benign reagents and solvents. dovepress.com

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Photo-Bio Cascade Reactions | One-pot combination of photo-oxidative fluoridation and enzymatic reduction. | High yield, excellent enantiomeric excess (ee), operational simplicity. | rsc.orgrsc.org |

| Biocatalytic Reduction | Use of keto reductases or alcohol dehydrogenases. | High stereoselectivity, mild reaction conditions, reduced need for heavy metals and high-pressure H2. | rsc.orgnih.govrsc.org |

| Aqueous Media Synthesis | Direct halogenation using N-halosuccinimide in water, potentially with surfactants. | Environmentally friendly solvent, improved reaction efficiency. | researchgate.net |

Catalyst Development for Enhanced Enantioselectivity, Efficiency, and Reusability

Achieving high enantioselectivity in the synthesis of chiral alcohols like (1S)-2-Fluoro-1-(2-fluorophenyl)ethanol is paramount. wikipedia.org Research is focused on developing novel and more efficient catalysts, spanning transition metal complexes, organocatalysts, and biocatalysts.

In the realm of transition metal catalysis, iridium and ruthenium complexes with chiral ligands have demonstrated exceptional activity and enantioselectivity in the asymmetric hydrogenation of prochiral ketones. mdpi.comresearchgate.net The modular nature of these ligands allows for systematic tuning to optimize catalyst performance for specific substrates. mdpi.com For instance, oxazaborolidine catalysts (CBS catalysts) are well-established for the reliable and predictable borane (B79455) reduction of various ketones, including trifluoromethyl ketones. wikipedia.orgmdpi.com

Organocatalysis offers a metal-free alternative. Chiral phosphoric acids and thiourea-based catalysts have been successfully used in asymmetric reactions, such as aza-Friedel–Crafts reactions and condensations, to produce chiral molecules with high enantiomeric excess. nih.govrsc.org These catalysts operate through mechanisms like hydrogen bonding to control the stereochemical outcome. nih.gov

Biocatalysts, particularly alcohol dehydrogenases, are gaining prominence due to their superb enantioselectivity and potential for reusability. nih.govrsc.org The immobilization of enzymes allows for their recovery and reuse over multiple cycles, enhancing the economic feasibility of the process. nih.gov Furthermore, techniques like directed evolution can be employed to tailor enzymes for increased activity, stability, and selectivity towards specific fluorinated substrates. nih.gov

| Catalyst Type | Examples | Key Advantages | Reference |

|---|---|---|---|

| Transition Metal Catalysts | Ir(P,N,O), Ru(diphosphine)(diamine), Oxazaborolidines (CBS) | High activity, high enantioselectivity (up to 98% ee), predictable stereochemistry. | mdpi.comresearchgate.netmdpi.com |

| Organocatalysts | Chiral Phosphoric Acids, Phenylthioureas | Metal-free, high enantioselectivity in various asymmetric transformations. | nih.govrsc.org |

| Biocatalysts | Alcohol Dehydrogenases (ADHs), Keto Reductases | Excellent enantioselectivity (>99% ee), mild conditions, reusability (immobilized). | nih.govrsc.org |

Expanding the Scope of Derivatization for Novel Chemical Entities and Libraries

This compound is not just a final product but a versatile chiral building block for creating new chemical entities. youtube.com The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. lifechemicals.com Future research will focus on leveraging this precursor to synthesize libraries of novel compounds for drug discovery and materials science. acs.org

The development of "fluorine fragment libraries" is a key strategy in fragment-based drug discovery (FBLD). lifechemicals.com These collections of small, fluorinated molecules can be screened for binding to biological targets, with hits serving as starting points for developing more potent leads. lifechemicals.com The unique properties of fluorine, detectable by ¹⁹F NMR, make it an excellent tool for rapid and sensitive screening. lifechemicals.com

Furthermore, the concept of chiral fluorinated isosteres is being explored to expand the accessible chemical space. nih.govrsc.org By replacing common structural motifs like a vicinal diol with a vicinal difluoro group, chemists can create novel analogues with distinct physicochemical properties and biological activities. nih.gov This approach moves beyond simple hydrogen-to-fluorine substitution to create fundamentally new chiral structures. rsc.org Synthetic methodologies that allow for late-stage fluorination or the use of versatile fluorinated building blocks are crucial for efficiently generating these diverse molecular libraries. nih.govmdpi.com

Advanced Computational Design for New Analogues and Predictive Reactivity

Computational chemistry has become an indispensable tool for accelerating the discovery and development of new molecules and reactions. walshmedicalmedia.com In the context of this compound, computational methods are being used to design new analogues with tailored properties and to predict their reactivity. hokudai.ac.jpemerginginvestigators.org

Quantum chemical calculations, such as those using Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, transition states, and the factors controlling stereoselectivity. scienceopen.comacs.org This understanding allows for the rational design of more efficient catalysts and the prediction of optimal reaction conditions. hokudai.ac.jp For example, simulations have been used to create a "reaction map" that led to the discovery of a wealth of new fluorination reactions, opening new avenues for drug development. hokudai.ac.jp

In silico design and virtual screening are powerful techniques for exploring vast chemical spaces to identify promising new analogues. researchgate.netnih.gov By modeling the interaction of designed compounds with biological targets, researchers can prioritize the synthesis of molecules with the highest potential for desired activity. walshmedicalmedia.com This predictive power extends to physicochemical properties, where computational models can estimate a compound's stability, lipophilicity, and other key characteristics before it is ever synthesized, significantly streamlining the development process. emerginginvestigators.orgnumberanalytics.com

常见问题

Q. What enzymatic synthesis methods are effective for producing (1S)-2-Fluoro-1-(2-fluorophenyl)ethanol with high enantiomeric purity?

Enantioselective synthesis can be achieved using alcohol dehydrogenases (ADHs) under optimized conditions. Key parameters include:

- Substrate Loading : High substrate concentrations (e.g., 50–100 mM) to improve reaction efficiency while maintaining enzyme stability .

- Cofactor Recycling : NAD(P)H regeneration systems (e.g., glucose dehydrogenase) to sustain catalytic activity and reduce costs.

- Stereochemical Control : ADHs with strict substrate specificity for fluorinated aryl ethanol derivatives ensure >99% enantiomeric excess (ee), as demonstrated in analogous compounds like 2-fluoro-1-(3-fluorophenyl)ethanol .

- Work-Up : Purification via silica gel chromatography or recrystallization to isolate the (1S)-enantiomer.

Q. How can NMR spectroscopy confirm the structure and stereochemistry of this compound?

- 1H and 13C NMR : Assign chemical shifts to the fluorophenyl ring (δ 7.1–7.4 ppm for aromatic protons) and ethanol backbone (δ 4.8–5.2 ppm for the hydroxyl-bearing methine proton). Coupling constants (e.g., JHF for fluorine-proton interactions) distinguish diastereomers .

- 19F NMR : A single peak near δ -120 ppm confirms the presence of the 2-fluoro substituent, while splitting patterns resolve adjacent fluorine atoms .

- Optical Rotation : Compare experimental [α]D values (e.g., +42.1 to +51.9 for similar compounds) with literature to verify enantiopurity .

Advanced Research Questions

Q. How can conflicting data between optical rotation and chiral chromatography in assessing enantiopurity be resolved?

Discrepancies may arise from solvent polarity effects on [α]D or impurities in chromatographic analyses. Strategies include:

- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography or vibrational circular dichroism) to confirm absolute configuration .

- Chiral Stationary Phases : Employ columns with tailored selectivity for fluorinated compounds (e.g., amylose- or cellulose-based phases) to improve resolution .

- Temperature Control : Conduct chiral HPLC at varying temperatures to distinguish co-eluting impurities from enantiomers.

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can they be addressed?

- Crystal Twinning : Fluorine’s electron-withdrawing effects may induce twinning. Use the SHELXL software for refinement, leveraging its robust handling of twinned data via HKLF 5 format .

- Data Quality : Optimize crystal growth in polar aprotic solvents (e.g., acetone/water mixtures) to enhance diffraction resolution. Collect high-resolution data (≤1.0 Å) to resolve fluorine atom positions .

- Hydrogen Bonding : Analyze O–H···F interactions in the crystal lattice to explain packing anomalies, as seen in related fluorophenyl ethanol derivatives .

Q. How do substituent effects on the fluorophenyl ring influence the compound’s reactivity and biological activity?

- Electron-Withdrawing Groups : Additional fluorine atoms (e.g., at the 3-position) increase electrophilicity, altering reaction kinetics in nucleophilic substitutions. Monitor via Hammett plots or DFT calculations .

- Biological Target Interactions : Fluorine’s van der Waals radius and polarity enhance binding to enzymes like cytochrome P450, as observed in fluorinated agrochemicals (e.g., flutriafol derivatives) .

Methodological Notes

- Stereochemical Purity : Always validate ee using two orthogonal methods (e.g., chiral HPLC and optical rotation) to avoid false positives from trace impurities .

- Data Reproducibility : Report NMR acquisition parameters (e.g., solvent, temperature) and crystallographic refinement metrics (R-factors, Z-scores) for cross-study comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。